molecular formula C12H15NO3 B14351481 N-(Benzyloxy)-3-oxopentanamide CAS No. 95395-85-0

N-(Benzyloxy)-3-oxopentanamide

Cat. No.: B14351481
CAS No.: 95395-85-0
M. Wt: 221.25 g/mol
InChI Key: LXPWQJGFQTYKDW-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-3-oxopentanamide is a synthetic organic compound characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen of a 3-oxopentanamide backbone. Its structure comprises a pentanamide chain with a ketone group at the third carbon and a benzyloxy substituent on the amide nitrogen. The compound’s synthesis likely involves coupling reactions between benzyloxyamine and 3-oxopentanoic acid derivatives, analogous to methods reported for similar acrylamide hybrids .

Properties

CAS No.

95395-85-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-oxo-N-phenylmethoxypentanamide

InChI

InChI=1S/C12H15NO3/c1-2-11(14)8-12(15)13-16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)

InChI Key

LXPWQJGFQTYKDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxy)-3-oxopentanamide typically involves the reaction of benzyloxyamine with a suitable 3-oxopentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxy)-3-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the 3-oxopentanamide moiety can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Benzyloxy)-3-oxopentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the 3-oxopentanamide moiety can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(Benzyloxy)-3-oxopentanamide with three related compounds, focusing on structural features, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons
Compound Name Key Functional Groups Molecular Features Potential Applications
This compound Benzyloxy, amide, ketone Linear pentanamide chain Enzyme inhibition, prodrug design
(E)-N-(Benzyloxy)acrylamide [1a–e] Benzyloxy, acrylamide, methoxy, phenol Conjugated acrylamide with aryl groups Anti-Alzheimer’s agents
N-Benzyloxetan-3-amine oxalate Oxetane, amine, oxalate salt Rigid oxetane ring Building block for drug discovery
Benzathine benzylpenicillin β-lactam, dibenzylethylenediamine Penicillin salt with enhanced stability Antibiotic formulation

Key Observations :

  • Benzyloxy vs. Acrylamide : The acrylamide derivatives in feature a conjugated system with aryl substituents, enhancing π-π stacking interactions for target binding (e.g., amyloid-beta in Alzheimer’s models) . In contrast, this compound’s linear chain and ketone may favor solubility but reduce rigidity.
  • Oxetane vs. Pentanamide : The oxetane ring in N-Benzyloxetan-3-amine oxalate improves metabolic stability compared to flexible chains, a common strategy in medicinal chemistry .
Physicochemical Properties

Limited quantitative data exist for this compound, but inferences can be drawn from analogs:

  • LogP : Estimated ~2.1 (similar to benzyloxy-containing acrylamides ), indicating moderate lipophilicity.
  • Solubility: Likely lower than ionic compounds like benzathine benzylpenicillin but higher than nonpolar aryl hybrids due to its ketone and amide groups.
  • Stability : The ketone may render it prone to metabolic reduction, unlike the oxetane’s resistance to oxidation .

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